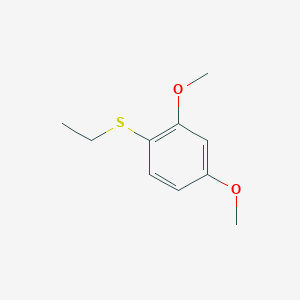
2,4-Dimethoxyphenyl ethyl sulfide
Overview
Description
2,4-Dimethoxyphenyl ethyl sulfide is a useful research compound. Its molecular formula is C10H14O2S and its molecular weight is 198.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes Development : Zhu et al. (2019) utilized 2,4-dimethoxyphenyl derivatives in the synthesis of novel BODIPY-based fluorescent probes, which showed large Stokes shifts. These probes were used for imaging hydrogen sulfide in cells and tissues, demonstrating the compound's potential in biomedical imaging applications (Zhu, Wu, Guo, & Wang, 2019).
Organometallic Chemistry : Wada et al. (1999) investigated 2,6-Dimethoxyphenyl derivatives (similar structure to 2,4-Dimethoxyphenyl ethyl sulfide) in the context of sulfur, selenium, and tellurium compounds. They explored these compounds' properties and reactivities, providing insights into the utility of these derivatives in organometallic chemistry (Wada, Nobuki, Tenkyuu, Natsume, Asahara, & Erabi, 1999).
Nonlinear Optical Analysis : Dhandapani et al. (2017) focused on a compound with a 3,4-dimethoxyphenyl component, closely related to this compound. They synthesized and analyzed its crystal structure for nonlinear optical properties, revealing potential applications in optical technologies (Dhandapani, Manivarman, & Subashchandrabose, 2017).
Environmental Applications : Groenewold et al. (1995) examined 2-Chloroethyl ethyl sulfide and related compounds in environmental contexts, such as detecting degradation products on surfaces. This research suggests potential environmental monitoring applications for derivatives of this compound (Groenewold, Ingram, Appelhans, Delmore, & Dahl, 1995).
Adsorptive Removal Studies : Wang et al. (2014) explored the use of metal–organic frameworks for the adsorptive removal of sulfur compounds, including derivatives similar to this compound. This study highlights potential applications in pollution control and environmental remediation (Wang, Fan, Tian, He, Li, & Shangguan, 2014).
properties
IUPAC Name |
1-ethylsulfanyl-2,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-4-13-10-6-5-8(11-2)7-9(10)12-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLURNHSQKABLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997847.png)
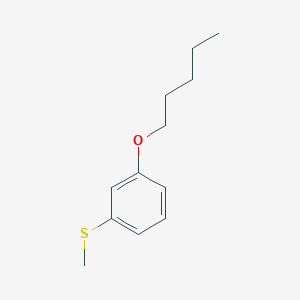
![4-[(Cyclohexanemethoxy)methyl]thiophenol](/img/structure/B7997863.png)

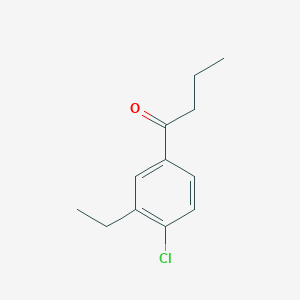
![1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997884.png)
![1-[4-(Ethylthio)phenyl]-2-methyl-2-propanol](/img/structure/B7997901.png)

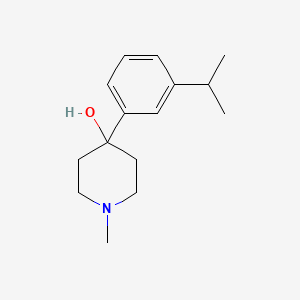
![4-Fluoro-2-[(4-ethylpiperazino)methyl]benzaldehyde](/img/structure/B7997923.png)
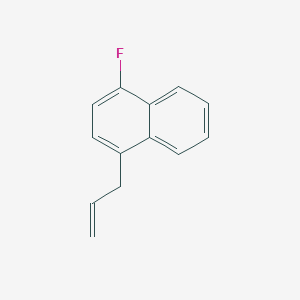


![2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde](/img/structure/B7997948.png)